D-87503 - 800394-83-6

D-87503

Catalog Number: EVT-266456
CAS Number: 800394-83-6
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-87503 is a dual extracellular signaling-related kinase (ERK)/PI3K inhibitor.
Source and Classification

D-87503 was developed by Æterna Zentaris, Inc., a biopharmaceutical company focused on developing novel treatments for cancer and endocrine disorders. The compound is currently in the research and development phase, with ongoing studies assessing its efficacy and safety in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of D-87503 involves several key steps:

  1. Multi-step Synthesis: This method typically includes the formation of critical intermediates followed by various coupling reactions to construct the final compound.
  2. Condensation Reactions: Specific condensation reactions are employed to create the necessary functional groups that define the structure of D-87503.

The detailed synthetic pathway is not fully disclosed in public literature but generally follows established organic synthesis protocols for similar compounds .

Molecular Structure Analysis

Structure and Data

D-87503 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C32H31N5O3C_{32}H_{31}N_{5}O_{3}, with a molecular weight of approximately 533.6 g/mol. The structural representation includes:

  • IUPAC Name: (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
  • InChI Key: NQAMTZUVRFRJCZ-VMMYIZNOSA-N
  • Appearance: Solid powder .
Chemical Reactions Analysis

Reactions and Technical Details

D-87503 can undergo various chemical reactions, including:

  1. Oxidation: This compound can be oxidized under specific conditions to form different metabolites.
  2. Reduction: It can also participate in reduction reactions, altering its chemical structure.
  3. Substitution: D-87503 can engage in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .

Mechanism of Action

Process and Data

The mechanism of action of D-87503 primarily involves the inhibition of specific kinases within the ERK and phosphatidylinositol 3-kinase signaling pathways. By inhibiting these pathways, D-87503 disrupts cellular processes that promote tumor growth and survival, leading to increased apoptosis in cancer cells. Research indicates that it may modulate gene expression related to cell cycle regulation and cell death pathways, enhancing its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

D-87503 is characterized by the following physical properties:

  • Appearance: Solid powder
  • Molecular Weight: 533.6 g/mol
  • Solubility: Solubility data is not explicitly mentioned but is crucial for understanding its bioavailability.

Chemical Properties

Chemical properties include reactivity with various agents during oxidation, reduction, and substitution reactions. These properties are essential for understanding how D-87503 interacts with biological systems and other chemicals

4
.

Applications

Scientific Uses

D-87503 has significant potential applications in scientific research, particularly in oncology. Its role as an inhibitor of key signaling pathways makes it a candidate for further studies aimed at developing targeted therapies for neoplasms. The compound's ability to induce apoptosis in resistant cancer cell lines suggests it could be effective in combination therapies with other chemotherapeutic agents .

Introduction to D-87503: Chemical Identity & Academic Significance

Structural Characterization of C₁₇H₁₅N₅OS Compound

D-87503 (CAS 800394-83-6) is a small-molecule kinase inhibitor with the systematic chemical name N-(3-(4-Hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl)-N'-allylthiourea. Its molecular formula is C₁₇H₁₅N₅OS, yielding a molecular weight of 337.4 g/mol [3] [4] [6]. The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies synthetic reproducibility and structural analysis [3]. Its canonical SMILES representation is OC1=CC=C(C=C1)C2=CN=C3C=CC(NC(=S)NCC=C)=NC3=N2, while the InChIKey YKMUCILEPVJXKD-UHFFFAOYSA-N facilitates database searches and computational studies [3].

D-87503 exhibits limited water solubility but dissolves in dimethyl sulfoxide (DMSO), a property consistent with its use in in vitro assays. Stability protocols recommend storage at -20°C for long-term preservation [4] [6].

Biological Target Engagement:D-87503 potently inhibits the PI3K/Akt/mTOR signaling axis, with half-maximal inhibitory concentrations (IC50) of 62 nM for PI3K and 760 nM for Erk2 [4] [6]. Cellular assays confirm downstream suppression of phosphorylated Akt and Rsk1 kinases. Antiproliferative efficacy is observed in diverse carcinoma lines, including:

  • Pancreatic (BxPC3): EC50 ~5 µM
  • Colorectal (Hct116): EC50 ~5 µM
  • Breast (MDA-MB-468/231): EC50 ~5 µM [4] [6]

Table 1: Physicochemical Properties of D-87503

PropertyValue
Molecular FormulaC₁₇H₁₅N₅OS
Molecular Weight337.4 g/mol
CAS Number800394-83-6
StereochemistryAchiral
SolubilityDMSO-soluble
Storage Conditions-20°C (powder)

Table 2: Biological Activity Profile of D-87503

Target/ActivityValueExperimental Context
PI3K InhibitionIC50 = 62 nMEnzymatic assay
Erk2 InhibitionIC50 = 760 nMEnzymatic assay
Antiproliferative ActivityEC50 = ~5 µMCell lines (BxPC3, Hct116, MDA-MB-468/231)

Historical Development of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase (RTK) amplification occurs in >50% of cancers, driving oncogenesis and therapy resistance [5] [8]. First-generation inhibitors targeted singular nodes:

  • mTOR inhibitors: Rapalogs (e.g., everolimus) blocked mTORC1 but failed to suppress mTORC2-mediated Akt activation [9].
  • PI3K inhibitors: Isoform-specific agents (e.g., alpelisib, targeting PI3Kα) gained FDA approval for PIK3CA-mutant breast cancer but faced metabolic toxicities [2] [9].
  • AKT inhibitors: Capivasertib showed efficacy in phase III trials but encountered pathway reactivation via feedback loops [5].

D-87503 emerged in the 2020s as a dual-pathway inhibitor, co-targeting PI3K and Erk (MAPK pathway) to circumvent compensatory signaling. This design addressed a key limitation of monotherapies: cross-talk between PI3K and Ras/Raf/MEK/Erk cascades that fuels resistance [7] [8]. Its discovery aligned with the industry shift toward multi-kinase inhibition to improve durability of response.

Table 3: Evolution of Key PI3K/Akt/mTOR Inhibitors

Compound ClassExamplesKey LimitationsTherapeutic Milestones
Rapalogs (mTORC1)Everolimus, TemsirolimusNo mTORC2 inhibition; Akt reboundFDA approval for HR+ breast cancer, RCC
PI3K Isoform InhibitorsAlpelisib (α), Duvelisib (δ/γ)Hyperglycemia; liver toxicityPIK3CA-mutant breast cancer, lymphomas
AKT InhibitorsCapivasertib, IpatasertibAdaptive RTK upregulationPhase III trials in breast/prostate cancers
Dual PI3K/Erk InhibitorsD-87503Under clinical investigationPreclinical efficacy in Ras-mutant models

Position Within Kinase-Targeted Therapeutic Research

D-87503 occupies a niche in oncology research due to its dual inhibition profile. By simultaneously targeting PI3K (IC50 = 62 nM) and Erk2 (IC50 = 760 nM), it disrupts two parallel oncogenic pathways frequently co-activated in resistant cancers [4] [6] [7]. This is particularly relevant for:

  • Ras-Mutant Cancers: >30% of human cancers harbor KRAS, NRAS, or HRAS mutations, which activate both MAPK and PI3K effectors. D-87503 synergized with histone deacetylase inhibitors (e.g., romidepsin) to induce apoptosis in Ras-mutant cell lines (69.1% vs. 21.1% in wild-type) by preventing Bim degradation and enabling caspase-dependent cell death [7].
  • PI3K-Hyperactivated Tumors: In PIK3CA-mutant or PTEN-null models, Erk inhibition blocks an escape route that limits PI3K monotherapy efficacy [5] [8].

Mechanistic Distinctions: Unlike pan-PI3K inhibitors (e.g., buparlisib), D-87503 avoids isoform non-specificity, potentially reducing off-target effects. It also differs from ATP-competitive mTOR inhibitors by targeting upstream signaling hubs [5] [9].

Research Utility:

  • Tool Compound: D-87503 is commercially available for in vitro studies (e.g., AbMole BioScience), enabling exploration of PI3K/Erk crosstalk [4] [6].
  • Combination Scaffold: Its synergy with epigenetic agents (e.g., HDAC inhibitors) provides a blueprint for overcoming Ras-mediated resistance [7].
  • Precision Oncology: Research focuses on identifying biomarkers (e.g., PIK3CA mutations, Ras status) to stratify tumors likely to respond to dual-pathway blockade [5] [8].

Table 4: Standardized Nomenclature for D-87503

Nomenclature TypeIdentifier
Preferred NameD-87503
Systematic NameThiourea, N-(3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl)-N'-2-propen-1-yl-
CAS Number800394-83-6
UNII CodeAED3R32X41
PubChem CID135418481

Properties

CAS Number

800394-83-6

Product Name

D-87503

IUPAC Name

1-[3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl]-3-prop-2-enylthiourea

Molecular Formula

C17H15N5OS

Molecular Weight

337.4

InChI

InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24)

InChI Key

YKMUCILEPVJXKD-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

D87503; D 87503; D-87503

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.